benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide
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Overview
Description
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as a chromogenic substrate for Factor Xa, an enzyme involved in the blood coagulation cascade . The compound’s structure includes a benzoyl group, a sequence of amino acids (isoleucine, glutamic acid, glycine, and arginine), and a p-nitroanilide group, which allows for colorimetric detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using techniques like HPLC to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide primarily undergoes enzymatic cleavage reactions. Factor Xa specifically cleaves the peptide bond between arginine and p-nitroanilide, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Enzymes: Factor Xa is the primary enzyme used.
Buffers: Reactions are typically carried out in buffered solutions at physiological pH (around 7.4).
Detection: The release of p-nitroaniline is measured at 405 nm using a spectrophotometer.
Major Products
The major product of the enzymatic reaction is p-nitroaniline, which is quantified to measure Factor Xa activity .
Scientific Research Applications
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate in studies of enzyme kinetics and inhibitor screening.
Biology: It is used to study the activity of Factor Xa and other proteases involved in blood coagulation.
Medicine: The compound is used in diagnostic assays to monitor anticoagulant therapy and to study coagulation disorders.
Industry: It is employed in the development of new anticoagulant drugs and in quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide involves its cleavage by Factor Xa. Factor Xa recognizes and binds to the peptide sequence Ile-Glu-Gly-Arg, cleaving the bond between arginine and p-nitroanilide. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of Factor Xa can thus be quantified by measuring the amount of p-nitroaniline produced .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin: Another chromogenic substrate for Factor Xa, but with a different chromophore.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: A substrate for caspase enzymes, used in apoptosis studies.
Uniqueness
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is unique due to its specific recognition by Factor Xa and its use in colorimetric assays. The p-nitroanilide group allows for easy detection and quantification of enzyme activity, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
60457-00-3 |
---|---|
Molecular Formula |
C32H44ClN9O9 |
Molecular Weight |
734.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C32H43N9O9.ClH/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H/t19-,23-,24-,27-;/m0./s1 |
InChI Key |
KQJTXYQXRHCWKW-PJSBSAQXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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